![molecular formula C8H5N3O4 B1394287 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 858340-93-9](/img/structure/B1394287.png)
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core with a nitro group at position 5 and a carboxylic acid moiety at position 3 (Figure 1). This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The nitro group enhances reactivity for further functionalization (e.g., reduction to amines), while the carboxylic acid enables salt formation or conjugation with other pharmacophores .
Preparation Methods
Core Synthetic Strategy
The primary synthetic route begins with constructing the pyrrolo[2,3-b]pyridine core, followed by selective nitration to introduce the nitro group at position 5, and subsequent carboxylation to install the carboxylic acid at position 3.
Step-by-step overview:
Step | Reaction | Reagents & Conditions | Purpose | Remarks |
---|---|---|---|---|
1 | Formation of pyrrolo[2,3-b]pyridine core | Cyclization of suitable precursors (e.g., 2-aminopyridines with α,β-unsaturated carbonyls) | Establish the heterocyclic scaffold | Often involves palladium-catalyzed cyclizations |
2 | Nitration at position 5 | Nitric acid (HNO₃) with sulfuric acid (H₂SO₄) at 0–5°C | Introduce nitro group | Temperature control prevents over-nitration |
3 | Carboxylation at position 3 | Hydrolysis of ester intermediates or direct CO₂ insertion | Install carboxylic acid | High-pressure CO₂ or carboxylating agents used |
Reaction Conditions and Their Impact on Yield
Reaction conditions critically influence the purity and yield of the final product. Key parameters include solvent choice, temperature, catalyst loading, and reaction time.
Table 1: Typical Reaction Conditions for Synthesis
Reaction Step | Reagents | Solvent | Temperature | Catalyst | Yield Range | Notes |
---|---|---|---|---|---|---|
Nitration | HNO₃ / H₂SO₄ | - | 0–5°C | - | 70–85% | Controlled temperature prevents over-nitration |
Cyclization | Palladium catalyst (e.g., Pd(PPh₃)₄) | Toluene | Reflux | Pd catalyst | 70–95% | Reflux conditions promote ring closure |
Hydrolysis / Carboxylation | NaOH or CO₂ | Water/High-pressure CO₂ | Reflux (80–100°C) | - | 65–90% | Ensures complete conversion to acid |
Industrial Scale-Up Considerations
For large-scale production, continuous flow reactors are preferred to improve safety and reaction control. Optimization involves:
- Use of recyclable catalysts and solvents.
- Precise temperature and pressure regulation.
- Advanced purification methods such as recrystallization and chromatography to remove impurities.
Research Findings and Literature Data
Research articles demonstrate the effectiveness of Suzuki coupling reactions for functionalization post-synthesis, which can be integrated into the synthetic route to diversify derivatives. For example, Suzuki coupling of nitrated precursors with arylboronic acids yields 3,5-disubstituted pyrrolopyridines with yields ranging from 65–85%, indicating high efficiency of these methods under optimized conditions.
Additionally, alternative routes such as formylation followed by oxidation and deprotection have been employed to synthesize related derivatives, emphasizing the versatility of the core scaffold's functionalization.
Summary of Key Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Catalysts: Acid catalysts for esterification reactions.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic aromatic substitution.
Esters: Formed by esterification of the carboxylic acid group.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is in the field of medicinal chemistry. Its structural characteristics make it a valuable scaffold for the development of novel pharmaceutical agents.
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the nitro group can enhance cytotoxicity against various cancer cell lines, making this compound a candidate for further development as an anticancer drug .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess efficacy against certain bacterial strains, which could lead to the development of new antibiotics, especially in the face of rising antibiotic resistance .
Synthetic Chemistry
This compound serves as an important building block in synthetic organic chemistry.
Synthesis of Heterocycles
This compound is utilized in the synthesis of various heterocyclic compounds. Its ability to participate in cyclization reactions allows chemists to create complex molecular architectures that are essential in drug discovery and material science .
Ligand Development
In coordination chemistry, this compound can act as a ligand for metal complexes. These metal-ligand complexes are crucial in catalysis and materials science applications, particularly in developing catalysts for organic transformations .
Material Science
The compound's unique chemical structure also lends itself to applications in material science.
Polymer Chemistry
Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This makes it a candidate for use in high-performance materials and composites .
Nanotechnology
In nanotechnology, this compound may be used to functionalize nanoparticles for targeted drug delivery systems. Its ability to interact with biological systems can facilitate the design of nanoparticles that release therapeutic agents in a controlled manner .
Case Studies and Research Findings
Mechanism of Action
The biological activity of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is often attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrrolo[2,3-b]pyridine Core
Table 1: Key Structural Analogues and Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and trifluoromethyl (-CF₃) substituents increase acidity of the carboxylic acid due to their electron-withdrawing effects, enhancing solubility in polar solvents .
- Halogen Substitution : The 5-chloro derivative exhibits reduced steric hindrance compared to nitro, favoring nucleophilic substitution reactions .
- Methyl Group : The 5-methyl analogue lacks strong electronic effects, making it less reactive but more lipophilic .
Key Observations :
- Suzuki Coupling : Efficient for introducing aryl groups at position 5 (e.g., phenyl, fluorophenyl) with yields exceeding 80% .
- Nitro Reduction: The nitro group in 5-nitro derivatives serves as a precursor for generating 3-amino intermediates, which are acylated to form amides (e.g., nicotinamide derivatives) .
- Hydrolysis : Carboxylic acids are often synthesized via ester hydrolysis under basic conditions .
Structural and Electronic Comparisons
- Ring Fusion Isomerism : Pyrrolo[2,3-b]pyridine (5-nitro) vs. pyrrolo[2,3-c]pyridine () isomers exhibit distinct electronic profiles due to differing nitrogen positions, affecting π-π stacking and hydrogen-bonding capabilities .
- Crystallography: Nitro-substituted compounds (e.g., 7-nitro-benzothiopyrano[2,3-b]pyridin-5-one) form intermolecular hydrogen bonds (C–H⋯O), stabilizing crystal structures .
Biological Activity
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS Number: 858340-93-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds within this structural class often exhibit inhibition of specific enzymes and receptors, which is critical for their therapeutic efficacy.
Key Targets
- Cyclin-dependent Kinases (CDKs) : Some derivatives of pyrrolo[2,3-b]pyridine compounds have shown significant inhibitory activity against CDK2 and CDK9, which are crucial for cell cycle regulation. The IC50 values for these interactions have been reported as low as 0.36 µM for CDK2 .
- GABA Aminotransferase : Inhibition of this enzyme has implications for neurological disorders. Compounds designed based on the pyrrolo structure have been shown to enhance GABA levels in the brain, potentially offering therapeutic benefits for conditions like epilepsy .
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 0.45 | Significant inhibition of cell proliferation |
HCT116 | 0.50 | Moderate inhibition observed |
A375 | 0.60 | Reduced viability noted |
These findings suggest that the compound may serve as a lead structure for developing anticancer agents.
Anti-inflammatory Activity
Research into the anti-inflammatory properties of similar compounds has indicated that pyrrolo derivatives can suppress COX-2 activity effectively:
Compound | IC50 (µM) | Comparison to Celecoxib |
---|---|---|
Compound A | 0.04 ± 0.09 | Equivalent |
Compound B | 0.04 ± 0.02 | Equivalent |
This suggests that modifications to the pyrrolo structure can enhance anti-inflammatory effects comparable to established drugs like celecoxib .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly influence potency and selectivity:
- Nitro Group Positioning : The presence and position of nitro groups have been shown to affect both solubility and receptor binding affinity.
- Carboxylic Acid Functionality : The carboxylic acid moiety is essential for maintaining bioactivity, particularly in enzyme inhibition.
Study on Anticancer Activity
A recent study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with notable apoptosis induction observed through flow cytometry analysis.
Neuroprotective Effects
Another study focused on the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The results showed a significant decrease in reactive oxygen species (ROS) levels when treated with the compound, suggesting potential applications in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, and how do reaction conditions affect yield?
- Methodological Answer : Synthesis typically involves multi-step processes, including:
- Nitration of precursor compounds : Introduce the nitro group using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
- Cyclization : Employ palladium catalysts (e.g., Pd(PPh₃)₄) in refluxing toluene to form the pyrrolopyridine core .
- Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using 2M NaOH under reflux for 1–2 hours, followed by acidification to pH 4.0 with acetic acid to precipitate the product .
- Key factors : Solvent choice (ethanol vs. DMF), catalyst loading (5–10 mol%), and reaction time (1–24 hours) critically impact purity (≥95%) and yield (70–95%) .
Table 1 : Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 85 | 90 | |
Cyclization | Pd(PPh₃)₄, toluene, 110°C, 12h | 76 | 95 | |
Ester Hydrolysis | 2M NaOH, ethanol, reflux, 2h | 95 | 98 |
Q. How is this compound characterized, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. For example, the carboxylic proton appears as a singlet at δ 12.5–13.0 ppm in DMSO-d₆ .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry (MS) : ESI-MS in negative mode typically shows [M−H]⁻ at m/z 236.02 (calculated for C₈H₄N₃O₄⁻) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted precursors .
- Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) improves purity to >99% .
- Acid-Base Extraction : Adjust pH to 4.0 to precipitate the carboxylic acid, followed by filtration and vacuum drying .
Advanced Research Questions
Q. How can structural modifications enhance the biological activity of this compound?
- Methodological Answer :
- Substitution at Position 5 : Replace nitro with halogens (e.g., Br, Cl) to modulate electron-withdrawing effects and improve antimicrobial activity .
- Esterification : Convert the carboxylic acid to methyl esters for better cell permeability, followed by in vivo hydrolysis to the active form .
- Hybridization : Fuse with quinolone scaffolds (e.g., nalidixic acid analogs) to target DNA gyrase in bacterial pathogens .
Q. How should researchers resolve contradictory data in biological assays (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) using HPLC .
- Dose-Response Curves : Perform triplicate measurements across 8–10 concentrations to minimize variability .
- Target Validation : Use CRISPR/Cas9 knockouts to confirm specificity for suspected biological targets (e.g., kinases) .
Q. What computational approaches predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to ATP-binding pockets (e.g., in kinases). Key interactions include H-bonding between the carboxylic acid and Lys72 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .
- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity with antibacterial activity (R² > 0.85) .
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 70% vs. 95%)?
- Methodological Answer :
- Reagent Purity : Ensure starting materials (e.g., Pd catalysts) are ≥99% pure to avoid side reactions .
- Oxygen Sensitivity : Conduct cyclization under inert atmosphere (N₂/Ar) to prevent palladium oxidation .
- Scale-Up Effects : Use continuous flow reactors for >10 mmol syntheses to maintain consistent heat/mass transfer .
Q. Safety and Stability
Q. What are the stability considerations for long-term storage?
- Methodological Answer :
Properties
IUPAC Name |
5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)6-3-10-7-5(6)1-4(2-9-7)11(14)15/h1-3H,(H,9,10)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASQKOVSKRYFCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677513 | |
Record name | 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858340-93-9 | |
Record name | 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=858340-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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